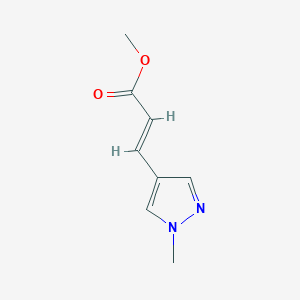

methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

Descripción general

Descripción

Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is noted for its potential in drug development, particularly as a scaffold for synthesizing biologically active compounds.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that modifications to the pyrazole ring can enhance the cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results comparable to established chemotherapeutics .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure of this compound allows for modifications that can optimize its anti-inflammatory activity, potentially leading to new treatments for inflammatory diseases .

Agricultural Applications

This compound has applications in agriculture, particularly as a fungicide.

Fungicidal Activity

The compound has been evaluated for its efficacy against various fungal pathogens affecting crops. It functions as a methoxyacrylate fungicide, inhibiting fungal growth and providing protection to plants from diseases. The structural characteristics of the compound contribute to its potency against specific fungal strains, making it a candidate for further development as an agricultural pesticide .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can lead to various derivatives with enhanced properties.

Synthetic Pathways

The compound can be synthesized through reactions involving pyrazole and acrylic acid derivatives. The incorporation of different substituents on the pyrazole ring allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including this compound, were tested against multiple cancer cell lines. The results indicated that certain modifications increased the cytotoxicity significantly compared to the parent compound, suggesting a pathway for developing more effective anticancer agents .

Case Study: Agricultural Efficacy

In agricultural research, this compound was tested in field trials against common fungal pathogens in crops like wheat and corn. The trials showed a marked reduction in disease incidence and increased yield compared to untreated controls, highlighting its potential as an effective fungicide .

Mecanismo De Acción

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. It may also interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .

Comparación Con Compuestos Similares

- Methyl 3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoate

- Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate

- Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate

Uniqueness: Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is a compound of significant interest due to its potential biological activities. The structure of this compound includes a pyrazole ring, which is often associated with various pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and research findings.

Structural Overview

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 166.18 g/mol

- Functional Groups : Pyrazole ring, enolate group

This unique structure contributes to its reactivity and potential applications in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | E. coli | 40 µg/mL |

| 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | Staphylococcus aureus | 30 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases. A study demonstrated that certain pyrazole compounds reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61% at 10 µM | 76% at 10 µM |

These findings indicate that this compound may serve as an effective anti-inflammatory agent comparable to established drugs like dexamethasone .

3. Anticancer Activity

This compound has shown promise in anticancer research. Pyrazole derivatives have been identified as effective against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor progression. For example:

| Cell Line | Compound Tested | IC (µM) |

|---|---|---|

| MCF-7 (breast cancer) | This compound | 15 µM |

| MDA-MB231 (breast cancer) | Methyl 3-(1-methyl-1H-pyrazol-4-y)prop–2–enoate | 12 µM |

The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

The biological activity of methyl 3-(1-methyl-1H-pyrazol-4-y)prop–2–enoate can be attributed to its interaction with various molecular targets. The pyrazole moiety is known to modulate enzyme activity and signal transduction pathways, which can lead to altered cellular processes such as:

Antimicrobial Mechanism :

The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anti-inflammatory Mechanism :

It likely inhibits the expression of pro-inflammatory cytokines by blocking signaling pathways involved in inflammation.

Anticancer Mechanism :

The inhibition of kinase activity related to cell proliferation and survival pathways is a critical aspect of its anticancer effects.

Propiedades

IUPAC Name |

methyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-6-7(5-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUOSGKQKNFRGH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620351 | |

| Record name | Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192661-36-2 | |

| Record name | Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.